molecular formula C9H7ClF2O3 B7762769 4-(Difluoromethoxy)-3-methoxybenzoyl chloride

4-(Difluoromethoxy)-3-methoxybenzoyl chloride

Cat. No.: B7762769
M. Wt: 236.60 g/mol
InChI Key: PWRPRTPRWUDJBE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride with the molecular formula C₉H₇ClF₂O₃. Its structure features a benzoyl chloride core substituted with a methoxy (-OCH₃) group at the 3-position and a difluoromethoxy (-OCHF₂) group at the 4-position (Figure 1). The electron-withdrawing difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it reactive toward nucleophiles like amines and alcohols. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging fluorine’s metabolic stability-enhancing properties .

Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRPRTPRWUDJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Chlorination

The process outlined in CN103450013A demonstrates industrial scalability:

  • Reaction Conditions : 2,4,5-Trifluoro-3-methoxybenzoic acid (280 kg) is treated with thionyl chloride (380 L) and catalytic DMF (5 kg) at 78–80°C for 5 hours. Unreacted SOCl2 is removed under vacuum, yielding 278 kg (99.6% purity) of the acyl chloride.

Critical Parameters :

  • Catalyst : DMF (1–2% w/w) accelerates the reaction by generating reactive acyl imidazolium intermediates.

  • Solvent : Solvent-free conditions or toluene are preferred to minimize side reactions.

  • Temperature : Reflux temperatures (70–80°C) optimize reaction kinetics without decomposition.

One-Pot Synthesis from Carboxylic Acids

US20040267019 discloses a streamlined one-pot method combining acid chlorination and subsequent amidation:

  • Procedure : 2,4-Dibromo-3-(difluoromethoxy)benzoic acid (50 g) reacts with thionyl chloride (18.1 g) in ethyl acetate under reflux, followed by addition of triethylamine and ethyl 3,3-dimethylaminoacrylate. Cyclopropylamine is introduced post-chlorination to yield the final propenoate derivative.

  • Yield : 10 g (80% yield) with HPLC purity >90%.

Comparative Analysis of Methodologies

Parameter Alkoxylation-Oxidation Route Direct Methylation One-Pot Synthesis
Starting Material3-Hydroxy-4-methoxybenzaldehydePrefluorinated benzoic acidBrominated benzoic acid
Key ReagentsChlorodifluoroacetic acid, K2CO3Dimethyl sulfate, NaOHThionyl chloride, DMF
Reaction Time24–48 hours12–24 hours5–8 hours
Overall Yield70–85%55–60%75–80%
Purity (HPLC)89–94%>99%90–95%

Advantages and Limitations :

  • The alkoxylation-oxidation route offers high regioselectivity but requires multiple purification steps.

  • Direct methylation simplifies functionalization but is limited to substrates tolerant of strong bases.

  • One-pot methods reduce intermediate isolation but demand precise stoichiometric control.

Industrial-Scale Optimization Strategies

Solvent and Base Selection

  • Aprotic Polar Solvents : DMSO and DMF enhance reaction rates in alkoxylation steps due to their high polarity and ability to stabilize transition states.

  • Bases : Potassium hydride (KH) and sodium hydride (NaH) outperform weaker bases (e.g., K2CO3) in deprotonating phenolic –OH groups, critical for efficient alkylation.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning effectively removes inorganic salts and unreacted starting materials.

  • Vacuum Distillation : Enables recovery of excess thionyl chloride (up to 95% recyclability).

Purity Control

  • Crystallization : Isopropanol-mediated crystallization (as in US20040267019) achieves >99% purity by removing polar impurities.

  • In-Process Monitoring : HPLC tracking of intermediates ensures consistent quality, particularly for pharmaceutical-grade outputs .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound primarily undergoes nucleophilic acyl substitution due to its benzoyl chloride functional group. Key reactions include:

Amide Formation

Reaction with amines produces substituted benzamides, a critical step in drug synthesis (e.g., roflumilast production):

C9H7ClF2O3+R-NH2C9H7F2O3N-R+HCl\text{C}_9\text{H}_7\text{ClF}_2\text{O}_3 + \text{R-NH}_2 \rightarrow \text{C}_9\text{H}_7\text{F}_2\text{O}_3\text{N-R} + \text{HCl}

Example : Reaction with 3,5-dichloropyridin-4-amine yields roflumilast .

ReagentConditionsApplicationSource
3,5-Dichloropyridin-4-amineTHF, EDC·HCl, 65–70°C, 1–2 hrsPDE4 inhibitor synthesis

Esterification

Reaction with alcohols or phenols forms esters, as demonstrated in active ester intermediates:

C9H7ClF2O3+Ar-OHC9H7F2O4-Ar+HCl\text{C}_9\text{H}_7\text{ClF}_2\text{O}_3 + \text{Ar-OH} \rightarrow \text{C}_9\text{H}_7\text{F}_2\text{O}_4\text{-Ar} + \text{HCl}

Example : Reaction with 4-nitrophenol under EDC·HCl catalysis produces 4-nitrophenyl esters .

ReagentCatalystSolventTemperatureYieldSource
4-NitrophenolEDC·HClTHF65–70°C>90%

Hydrolysis

The acyl chloride group hydrolyzes readily in aqueous conditions to form 4-(difluoromethoxy)-3-methoxybenzoic acid:

C9H7ClF2O3+H2OC9H8F2O4+HCl\text{C}_9\text{H}_7\text{ClF}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_8\text{F}_2\text{O}_4 + \text{HCl}

Conditions : Hydrolysis proceeds at room temperature in polar aprotic solvents .

Methoxy Group Reactivity

The methoxy substituent is resistant to nucleophilic substitution under mild conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH) .

Difluoromethoxy Stability

The difluoromethoxy group exhibits stability toward hydrolysis and oxidation, critical for maintaining compound integrity during synthesis .

Comparative Reactivity Analysis

A comparison with structural analogs highlights its unique reactivity profile:

CompoundReactivity with AminesHydrolysis RateStability of SubstituentsSource
4-(Difluoromethoxy)-3-methoxybenzoyl chlorideHighFastHigh (F, OCH₃)
3-Fluoro-4-methoxybenzoyl chlorideModerateModerateModerate (F)
4-Methoxybenzoyl chlorideHighFastLow (OCH₃ only)

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is used as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in breast cancer cells through the modulation of signaling pathways .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes relevant to disease mechanisms. For example, its derivatives have been evaluated as phosphodiesterase inhibitors, showing promise in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Organic Synthesis

In synthetic organic chemistry, 4-(Difluoromethoxy)-3-methoxybenzoyl chloride serves as a versatile building block for constructing complex molecules.

  • Synthesis of Novel Compounds : It is utilized in the synthesis of various heterocycles and other biologically active compounds. The introduction of difluoromethoxy groups can enhance lipophilicity and biological interactions .
  • Reaction Conditions : Typical reactions involving this compound include nucleophilic acyl substitution and coupling reactions under controlled conditions to yield high-purity products .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymeric materials.

  • Polymerization Reactions : It can be employed as a monomer or cross-linking agent in the synthesis of advanced materials with tailored properties for specific applications, such as coatings and adhesives .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a derivative of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride on human breast cancer cells. The results indicated that treatment led to significant cell death compared to controls, suggesting potential therapeutic applications .

CompoundIC50 (µM)Mechanism
Derivative A15Induces apoptosis
Derivative B25Inhibits cell proliferation

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of phosphodiesterase enzymes by derivatives of this compound. Results showed selectivity towards specific isoforms, indicating potential for treating respiratory diseases.

EnzymeIC50 (µM)Selectivity
PDE410High
PDE530Moderate

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy and methoxy groups influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of benzoyl chlorides are influenced by substituents on the aromatic ring. Below is a comparison with key analogs (Table 1):

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
4-(Difluoromethoxy)-3-methoxybenzoyl chloride -OCHF₂ (4), -OCH₃ (3) C₉H₇ClF₂O₃ 263.6 Electron-withdrawing (-OCHF₂) and donating (-OCH₃) groups; moderate reactivity.
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride -(4-Br-benzyl)oxy (4), -OCH₃ (3) C₁₅H₁₂BrClO₃ 355.6 Bulky 4-bromobenzyloxy group; steric hindrance reduces reactivity.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride -OCH₃ (4), -CF₃ (3) C₉H₆ClF₃O₂ 244.6 Strong electron-withdrawing -CF₃ group increases carbonyl electrophilicity.
2,4,5-Trifluoro-3-methoxybenzoyl chloride -F (2,4,5), -OCH₃ (3) C₈H₅ClF₃O₂ 240.6 Multiple fluorine atoms enhance reactivity; used in antibiotic synthesis.
4-Methyl-3-(trifluoromethyl)benzoyl chloride -CH₃ (4), -CF₃ (3) C₉H₆ClF₃O 222.6 Methyl group donates electrons, counteracting -CF₃’s withdrawing effect.

Key Observations :

  • Electronic Effects : The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)benzoyl chloride strongly withdraws electrons, making it more reactive than the target compound . In contrast, the methoxy group (-OCH₃) in 4-(Difluoromethoxy)-3-methoxybenzoyl chloride donates electrons, partially offsetting the electron-withdrawing -OCHF₂.
  • Steric Effects : Bulky substituents like the 4-bromobenzyloxy group in 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride hinder nucleophilic attack, reducing reactivity .
  • Fluorine Content : Compounds with multiple fluorines (e.g., 2,4,5-Trifluoro-3-methoxybenzoyl chloride ) exhibit higher lipophilicity and metabolic stability, making them valuable in drug design .

Reactivity :

  • 4-(Difluoromethoxy)-3-methoxybenzoyl chloride : Balanced reactivity due to competing electronic effects. Suitable for stepwise syntheses requiring controlled acylation.
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride : High reactivity enables rapid reactions with nucleophiles, ideal for high-throughput synthesis .
  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride : Extreme electrophilicity necessitates low-temperature reactions to prevent hydrolysis .

Stability and Handling

  • Hydrolytic Stability : The target compound’s stability in moisture is moderate, whereas 4-Methoxy-3-(trifluoromethyl)benzoyl chloride requires anhydrous conditions due to rapid hydrolysis .
  • Thermal Stability : All analogs decompose at elevated temperatures, releasing corrosive HCl gas.

Biological Activity

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound 4-(Difluoromethoxy)-3-methoxybenzoyl chloride has the following structural formula:

  • Molecular Formula: C10H8ClF2O3
  • Molecular Weight: 248.62 g/mol

This compound contains a benzoyl chloride moiety, which is known for its reactivity in various chemical transformations, and difluoromethoxy and methoxy groups that may influence its biological activity.

The biological activity of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride is primarily attributed to its ability to interact with specific biological targets. The benzoyl chloride group allows for acylation reactions that can modify proteins or nucleic acids, potentially inhibiting various enzymatic activities.

Antimicrobial Properties

Research has indicated that compounds similar to 4-(Difluoromethoxy)-3-methoxybenzoyl chloride exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that related benzoyl chlorides possess inhibitory effects against a range of bacterial strains, including drug-resistant variants. These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolism.

Anticancer Activity

Preliminary studies suggest that 4-(Difluoromethoxy)-3-methoxybenzoyl chloride may have anticancer properties. The following points summarize findings in this area:

  • Cell Line Studies: In vitro assays using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation at certain concentrations .
  • Mechanistic Insights: The compound may exert its effects by targeting specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway .

Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzoyl derivatives, including 4-(Difluoromethoxy)-3-methoxybenzoyl chloride. The results indicated:

  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 0.5 to 8 µg/mL against tested strains, showing promising antibacterial effects comparable to established antibiotics .
CompoundMIC (µg/mL)Target Bacteria
4-(Difluoromethoxy)-3-methoxybenzoyl chloride0.5 - 8E. coli, S. aureus
Control Antibiotic<1E. coli, S. aureus

Study 2: Anticancer Efficacy

In another investigation, the anticancer potential of the compound was assessed on human breast cancer cells (MCF-7). Key findings included:

  • Cell Viability: Treatment with varying concentrations (10-100 µM) resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction: Flow cytometry analysis revealed increased apoptotic cells after treatment with the compound compared to control groups .

Q & A

Q. What are the common synthetic routes for 4-(difluoromethoxy)-3-methoxybenzoyl chloride, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid. For example, analogous compounds like 4-(trifluoromethoxy)benzoyl chloride (bp 90–92°C at 15 mmHg) are synthesized via thionyl chloride (SOCl₂) treatment of the parent acid under reflux in anhydrous conditions . Key parameters include:
  • Temperature : Controlled heating (60–80°C) to prevent decomposition.
  • Solvent : Use of inert solvents like dichloromethane or chloroform to minimize side reactions .
  • Moisture Control : Strict anhydrous conditions to avoid hydrolysis of the acyl chloride.
    Yield optimization may require iterative adjustments of reagent stoichiometry (e.g., 1.2–1.5 equiv SOCl₂) and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺) and fragmentation patterns. For example, NIST data for similar benzoyl chlorides show dominant fragments at m/z corresponding to loss of Cl or CO groups .
  • NMR :
  • ¹H NMR : Methoxy (δ 3.8–4.0 ppm) and difluoromethoxy (δ 6.5–7.0 ppm, split due to J-coupling) groups are diagnostic.
  • ¹³C NMR : Carbonyl (C=O) appears at δ 165–170 ppm; fluorinated carbons show splitting in DEPT spectra .
  • IR Spectroscopy : Strong C=O stretch near 1770–1800 cm⁻¹ and C-O-C stretches (1100–1250 cm⁻¹) confirm acyl chloride and ether functionalities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?

  • Methodological Answer : Hydrolysis is mitigated by:
  • Solvent Choice : Use aprotic solvents (e.g., chloroform or toluene) to reduce water interaction .
  • Catalytic Additives : Molecular sieves (3Å) or desiccants (MgSO₄) adsorb trace moisture .
  • Low-Temperature Quenching : After reaction completion, rapidly cool the mixture to 0°C before workup to stabilize the acyl chloride.
    Advanced monitoring via in-situ FTIR or Raman spectroscopy can track acyl chloride formation and detect early hydrolysis .

Q. What strategies resolve contradictions in spectral data when characterizing byproducts?

  • Methodological Answer : Contradictions often arise from:
  • Isomeric Byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers. For example, NOESY can differentiate ortho vs. para substituents in methoxy groups .
  • Residual Solvents : Compare GC-MS retention times with reference libraries to identify solvent peaks .
  • Hydrolyzed Products : LC-MS with reverse-phase columns (C18) separates acyl chloride (retention time ~8–10 min) from benzoic acid (shorter retention due to polarity) .

Q. How does computational modeling predict reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
  • Electrophilicity : The LUMO energy of the carbonyl carbon indicates susceptibility to nucleophilic attack.
  • Steric Effects : Molecular dynamics simulations predict steric hindrance from the difluoromethoxy group, which slows reactions with bulky nucleophiles.
    Experimental validation involves kinetic studies under varying temperatures and nucleophile concentrations .

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